(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Overview
Description
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various biological targets, including corticotropin-releasing factor 1 receptors and calcium channels .
Mode of Action
Similar compounds have been reported to inhibit certain enzymes, such as cyclin-dependent kinase 2 (cdk2) .
Biochemical Pathways
Related compounds have been reported to affect various pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to have cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein function and stability, which in turn can influence various cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and protein function. For instance, the compound has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, thereby affecting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and protein function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites within cells. For example, it has been shown to inhibit enzymes involved in nucleotide metabolism, leading to changes in the availability of nucleotides for DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its biological activity and the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation at 140°C in dry toluene . This method is catalyst-free and eco-friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given the method’s efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core .
Scientific Research Applications
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Shares a similar core structure and exhibits comparable biological activities.
Uniqueness
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is unique due to its specific substitution pattern, which can influence its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFJBBMNZNLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.